2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide
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Overview
Description
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 4-methoxyphenylacetyl intermediate: This can be achieved through the acylation of 4-methoxyphenylacetic acid using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Synthesis of the 1,3,4-thiadiazole ring: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative, such as 3-pyridinecarboxylic acid, under acidic conditions.
Coupling of the intermediates: The final step involves the coupling of the 4-methoxyphenylacetyl intermediate with the thiadiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2) with a palladium catalyst, sodium borohydride (NaBH_4)
Substitution: Nitric acid (HNO_3) for nitration, bromine (Br_2) for bromination
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[2-(4-HYDROXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
- N’~1~-[2-(4-CHLOROPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H17N5O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C18H17N5O3S2/c1-26-14-6-4-12(5-7-14)9-15(24)20-21-16(25)11-27-18-23-22-17(28-18)13-3-2-8-19-10-13/h2-8,10H,9,11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
KTUQVEXJKTUTGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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